molecular formula C5H10Cl2 B010660 1,5-Dichloropentane CAS No. 628-76-2

1,5-Dichloropentane

Cat. No.: B010660
CAS No.: 628-76-2
M. Wt: 141.04 g/mol
InChI Key: LBKDGROORAKTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a clear, colorless liquid with a molecular weight of 141.04 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.

Scientific Research Applications

1,5-Dichloropentane has several applications in scientific research:

Mechanism of Action

Target of Action

1,5-Dichloropentane is a chemical compound with the formula Cl(CH2)5Cl . . It’s primarily used in chemical synthesis

Mode of Action

It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence its interactions with biological targets .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its chemical structure, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. More research is needed to confirm these properties .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For example, its volatility and reactivity could be affected by temperature and pH. Additionally, its lipophilicity could influence its behavior in hydrophobic environments, such as within cell membranes .

Biochemical Analysis

Preparation Methods

1,5-Dichloropentane can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with hydrogen chloride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures, typically around 125°C, and involves the continuous passing of hydrogen chloride gas through the reaction mixture. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Comparison with Similar Compounds

1,5-Dichloropentane can be compared with other similar compounds such as:

This compound is unique due to its specific chain length and the presence of two chlorine atoms, which make it suitable for particular synthetic applications.

Properties

IUPAC Name

1,5-dichloropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKDGROORAKTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022094
Record name 1,5-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1,5-Dichloropentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19288
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.13 [mmHg]
Record name 1,5-Dichloropentane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19288
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

628-76-2
Record name 1,5-Dichloropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dichloropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DICHLOROPENTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 1,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Dichloropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dichloropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-DICHLOROPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4A5V83WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloropentane
Reactant of Route 2
Reactant of Route 2
1,5-Dichloropentane
Reactant of Route 3
Reactant of Route 3
1,5-Dichloropentane
Reactant of Route 4
Reactant of Route 4
1,5-Dichloropentane
Reactant of Route 5
1,5-Dichloropentane
Reactant of Route 6
Reactant of Route 6
1,5-Dichloropentane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,5-Dichloropentane?

A1: this compound has the molecular formula C5H10Cl2 and a molecular weight of 141.05 g/mol. []

Q2: Is there any structural information available for this compound complexed with other molecules?

A2: Yes, research has explored the structure of this compound-urea complexes. []

Q3: Are there studies on the heat capacity of this compound?

A3: Yes, the heat capacities of this compound have been measured at various temperatures. Researchers observed a temperature dependence of the heat capacity. []

Q4: How does this compound interact with silicon surfaces?

A4: Studies employing Scanning Tunneling Microscopy (STM) revealed that this compound molecules physisorb onto silicon (100)-2x1 surfaces. Interestingly, these molecules self-assemble into linear structures perpendicular to the silicon dimer rows. This assembly process, termed Dipole-Directed Assembly (DDA), is driven by dipole interactions between the molecules. []

Q5: Can this compound be used in organic synthesis?

A5: Yes, this compound serves as a valuable reagent in organic synthesis. For example, it acts as a starting material for preparing a dienediol acetonide, a key intermediate in the synthesis of the natural product (+)-obolactone. [] Additionally, it is used in the synthesis of aromatic polyethers using phase transfer catalysis. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself may not function as a catalyst, it plays a crucial role in the synthesis of catalysts. For instance, it is used in the preparation of quaternary ammonium gemini fluorinated surfactants, which demonstrate high surface activity and low critical micelle concentration. []

Q7: What is the impact of this compound on hepatic triglyceride secretion?

A7: Research indicates that this compound, along with other dichloroalkanes, can inhibit hepatic triglyceride secretion in a dose-dependent manner, both in vivo and in vitro. This effect appears to be correlated with the lipid solubility of the compound. []

Q8: Can microorganisms degrade this compound?

A8: Yes, certain Actinomycete-like bacteria can degrade this compound. This characteristic has been harnessed to develop a microbial bioassay for detecting halogenated hydrocarbons in water samples. []

Q9: Does this compound pose any environmental risks?

A9: While specific ecotoxicological data might require further investigation, the potential environmental impact of this compound should be considered, particularly regarding its release into water bodies. []

Q10: How does this compound affect the permeability of butyl rubber composites?

A10: Studies investigating the impact of this compound on biaxially stretched butyl rubber composite barriers revealed a decrease in breakthrough time due to reduced barrier thickness. Additionally, the steady-state permeation rate is influenced by both the tensile strain and barrier thickness reduction. []

Q11: What analytical techniques are employed to study this compound?

A11: Various analytical methods are used to study this compound and its interactions, including:

  • Scanning Tunneling Microscopy (STM): To visualize the self-assembly of this compound molecules on silicon surfaces. []
  • Gas Chromatography (GC): To separate and quantify this compound in mixtures, often coupled with detectors like Surface Acoustic Wave (SAW) devices for enhanced sensitivity. []
  • Differential Scanning Microcalorimetry (DSC): To determine the heat capacity of this compound at different temperatures. []
  • Ion Selective Electrodes (ISE): Used in conjunction with microbial sensors to detect the release of halogen ions during the biodegradation of this compound. []

Q12: Are there any ongoing efforts to find safer alternatives to this compound?

A12: The research highlights the need for investigating alternative compounds with potentially lower environmental impact and toxicity profiles compared to this compound. []

Q13: How can research infrastructure and resources be leveraged for further studies on this compound?

A13: Continued research on this compound can benefit from advanced computational chemistry tools, high-resolution analytical techniques, and interdisciplinary collaborations to delve deeper into its properties and applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.